molecular formula C15H20O2 B12042163 2-Cyclohexyl-2-phenylpropanoic acid CAS No. 4370-98-3

2-Cyclohexyl-2-phenylpropanoic acid

Cat. No.: B12042163
CAS No.: 4370-98-3
M. Wt: 232.32 g/mol
InChI Key: SYUJOANCOQHMKN-UHFFFAOYSA-N
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Description

2-Cyclohexyl-2-phenylpropanoic acid is an organic compound with the molecular formula C15H20O2 It is a carboxylic acid derivative characterized by a cyclohexyl group and a phenyl group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-2-phenylpropanoic acid typically involves the reaction of cyclohexylmagnesium bromide with benzyl cyanide, followed by hydrolysis of the resulting nitrile. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-2-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The phenyl and cyclohexyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of cyclohexyl phenyl ketone or benzoic acid derivatives.

    Reduction: Formation of cyclohexyl phenyl alcohol or aldehyde.

    Substitution: Formation of substituted cyclohexyl or phenyl derivatives.

Scientific Research Applications

2-Cyclohexyl-2-phenylpropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in inflammatory processes, thereby exerting its effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Phenylpropanoic acid: A simpler analog with a phenyl group attached to a propanoic acid backbone.

    Cyclohexylpropanoic acid: Contains a cyclohexyl group attached to a propanoic acid backbone.

Uniqueness

2-Cyclohexyl-2-phenylpropanoic acid is unique due to the presence of both cyclohexyl and phenyl groups on the same carbon atom, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

CAS No.

4370-98-3

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

2-cyclohexyl-2-phenylpropanoic acid

InChI

InChI=1S/C15H20O2/c1-15(14(16)17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2,4-5,8-9,13H,3,6-7,10-11H2,1H3,(H,16,17)

InChI Key

SYUJOANCOQHMKN-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCC1)(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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